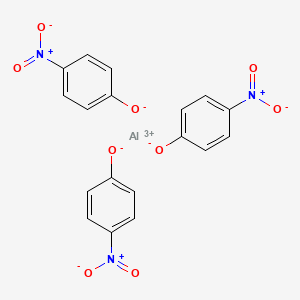
4'-C-ethenyl-Cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-C-ethenyl-Cytidine is a modified nucleoside where the ribose sugar’s 4’ carbon is substituted with an ethenyl group. This modification alters the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-ethenyl-Cytidine typically involves the modification of cytidineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 4’-C-ethenyl-Cytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4’-C-ethenyl-Cytidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form different functional groups.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will yield ethyl derivatives .
Aplicaciones Científicas De Investigación
4’-C-ethenyl-Cytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into RNA for studying RNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the production of modified nucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 4’-C-ethenyl-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and reverse transcriptases, and the pathways involved are those related to nucleic acid synthesis and repair .
Comparación Con Compuestos Similares
4’-C-ethynyl-Cytidine: Similar structure but with an ethynyl group instead of an ethenyl group.
5-ethynyl-2’-deoxyuridine: Another nucleoside analog with modifications at different positions.
Uniqueness: 4’-C-ethenyl-Cytidine is unique due to its specific modification at the 4’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This makes it particularly useful for specific applications in research and therapy .
Propiedades
Fórmula molecular |
C11H15N3O5 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-5-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-11(5-15)8(17)7(16)9(19-11)14-4-3-6(12)13-10(14)18/h2-4,7-9,15-17H,1,5H2,(H2,12,13,18)/t7-,8+,9-,11-/m1/s1 |
Clave InChI |
UFDRZUUSSYKVPV-PKIKSRDPSA-N |
SMILES isomérico |
C=C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO |
SMILES canónico |
C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)

![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)

